molecular formula C20H19FN2OS B11123943 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11123943
M. Wt: 354.4 g/mol
InChI Key: FPLXPNIQCVOVEA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C14H15FN2OS It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a tert-butyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.

    Attachment of the Benzamide Core: The final step involves coupling the thiazole ring with the benzamide core through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the specific combination of functional groups and structural features. The presence of the thiazole ring, fluorophenyl group, and tert-butyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19FN2OS

Molecular Weight

354.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H19FN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24)

InChI Key

FPLXPNIQCVOVEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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